molecular formula C7H10N2O2 B2402193 2-(oxan-4-yl)-1,3,4-oxadiazole CAS No. 1082413-19-1; 1823378-91-1

2-(oxan-4-yl)-1,3,4-oxadiazole

Cat. No.: B2402193
CAS No.: 1082413-19-1; 1823378-91-1
M. Wt: 154.169
InChI Key: NXOLVIQJOQRFPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(oxan-4-yl)-1,3,4-oxadiazole is a heterocyclic compound with the molecular formula C7H10N2O2. It features a tetrahydropyran ring fused to an oxadiazole ring, making it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxan-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tetrahydropyran-4-carboxylic acid hydrazide with an appropriate carboxylic acid derivative, followed by cyclization to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(oxan-4-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(oxan-4-yl)-1,3,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(oxan-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Tetrahydro-2H-pyran-4-yl-1,3,4-thiadiazole
  • 2-Tetrahydro-2H-pyran-4-yl-1,3,4-triazole
  • 2-Tetrahydro-2H-pyran-4-yl-1,3,4-oxazole

Uniqueness

2-(oxan-4-yl)-1,3,4-oxadiazole is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(oxan-4-yl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-10-4-2-6(1)7-9-8-5-11-7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOLVIQJOQRFPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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